molecular formula C21H20ClN3O2S B2863306 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide CAS No. 895782-26-0

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide

Cat. No.: B2863306
CAS No.: 895782-26-0
M. Wt: 413.92
InChI Key: RMKIEKPFGFJKQZ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide is a synthetic compound featuring a thiazole core substituted with a 4-chlorophenyl group, an ethyl linker, and an ethanediamide (oxamide) moiety connected to a 3,5-dimethylphenyl ring. This structure combines heterocyclic, aromatic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The 3,5-dimethylphenyl substituent introduces steric bulk, which may influence binding selectivity .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13-9-14(2)11-18(10-13)24-20(27)19(26)23-8-7-17-12-28-21(25-17)15-3-5-16(22)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKIEKPFGFJKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and amide functionalities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / Class Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Thiazole 4-Chlorophenyl, 3,5-dimethylphenyl Ethanediamide Dual amide H-bond donors, lipophilic thiazole
2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene) derivatives [] Triazine + Imidazolidine Varied R2 groups (e.g., benzyl, trifluoromethyl) Sulfonamide, ester Sulfonamide pharmacophore, QSAR-optimized
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide [] Pyrazole + Acetamide 3,4-Dichlorophenyl, dimethylpyrazole Monoamide Conformational flexibility, dimerization via H-bonds
Key Observations:

Heterocyclic Cores :

  • The target’s thiazole core differs from triazine () and pyrazole () in electronic properties. Thiazoles are more π-deficient, favoring interactions with electron-rich biological targets. Triazines, with three nitrogen atoms, offer multiple H-bonding sites, while pyrazoles are less polar but conformationally flexible .

Substituent Effects: The 4-chlorophenyl group in the target compound is positioned para, whereas analogs in feature 3,4-dichlorophenyl (ortho/para Cl). Dichloro substitution increases electronegativity but may reduce solubility compared to mono-chloro . The 3,5-dimethylphenyl group introduces steric hindrance absent in ’s benzyl/trifluoromethyl-substituted triazines. This could limit binding to shallow protein pockets but enhance selectivity .

Amide Functionality: The ethanediamide group in the target compound provides two amide bonds, enabling stronger H-bonding than mono-amide derivatives (). This may improve binding affinity to targets like kinases or proteases . In contrast, ’s sulfonamide derivatives exhibit different electronic profiles, with sulfonyl groups acting as hydrogen-bond acceptors rather than donors .

Pharmacological Implications

  • QSAR Considerations : highlights substituent-dependent activity in triazine derivatives, suggesting that the target’s 4-chlorophenyl and dimethylphenyl groups could be optimized for target affinity using similar models .
  • Hydrogen Bonding: The ethanediamide group’s dual H-bond donors may mimic natural ligands (e.g., ATP or peptide substrates), whereas ’s mono-amide derivatives rely on dimerization for stability .
  • Lipophilicity : The thiazole core and chloro substituent likely confer higher logP values than pyrazole or triazine analogs, impacting membrane permeability and metabolic stability.

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